molecular formula C20H28FNO5 B15125338 (alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid

(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid

Cat. No.: B15125338
M. Wt: 381.4 g/mol
InChI Key: LEHQDGMPPNTUIE-UHFFFAOYSA-N
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Description

(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyloxycarbonylamino group, a methyl group, and a fluoro-substituted benzene ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid typically involves multiple steps, starting with the preparation of the tert-butyloxycarbonylamino intermediate. This intermediate is then reacted with other reagents under controlled conditions to form the final product. Common reagents used in the synthesis include tert-butylamine, 4-fluorobenzenepropanoic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoro group on the benzene ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H28FNO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid

InChI

InChI=1S/C20H28FNO5/c1-12(2)17(22-19(26)27-20(3,4)5)16(23)11-14(18(24)25)10-13-6-8-15(21)9-7-13/h6-9,12,14,17H,10-11H2,1-5H3,(H,22,26)(H,24,25)

InChI Key

LEHQDGMPPNTUIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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